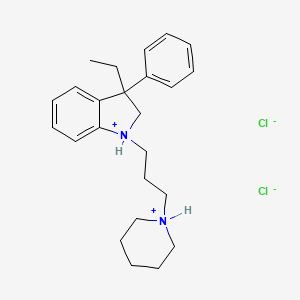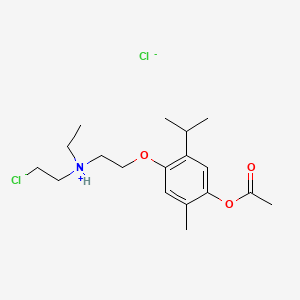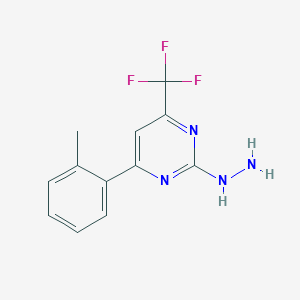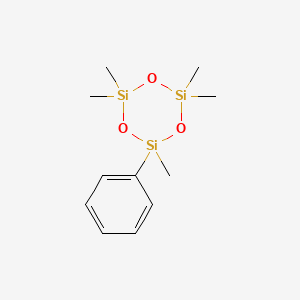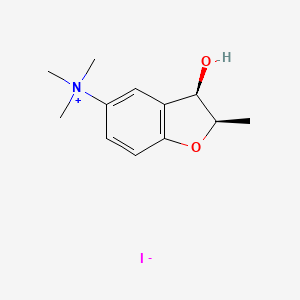![molecular formula C25H42N2O7 B13731616 cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid CAS No. 329323-35-5](/img/structure/B13731616.png)
cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid is a complex organic compound that features a cyclohexanamine group and a propanoic acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid typically involves multiple steps:
Formation of the cyclohexanamine group: This can be achieved through the reduction of cyclohexanone using reagents like lithium aluminum hydride (LiAlH4).
Introduction of the propanoic acid derivative: This step may involve the esterification of 3,5-dimethoxyphenylpropanoic acid with an appropriate alcohol under acidic conditions.
Coupling reactions: The final step involves coupling the cyclohexanamine group with the propanoic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexanamine group, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the propanoic acid derivative, using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, using nucleophiles like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexanamine group may yield cyclohexanone derivatives, while reduction of the propanoic acid derivative may yield alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the field of neuropharmacology.
Industry: As an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Cyclohexanamine derivatives: Compounds like cyclohexylamine and cyclohexanone.
Propanoic acid derivatives: Compounds like ibuprofen and naproxen.
Uniqueness
The uniqueness of cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid lies in its specific structural features, such as the presence of both cyclohexanamine and propanoic acid moieties, which may confer unique biological and chemical properties.
特性
CAS番号 |
329323-35-5 |
|---|---|
分子式 |
C25H42N2O7 |
分子量 |
482.6 g/mol |
IUPAC名 |
cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C19H29NO7.C6H13N/c1-18(2,3)26-11-15(16(21)22)20-17(23)27-19(4,5)12-8-13(24-6)10-14(9-12)25-7;7-6-4-2-1-3-5-6/h8-10,15H,11H2,1-7H3,(H,20,23)(H,21,22);6H,1-5,7H2/t15-;/m0./s1 |
InChIキー |
QQCNSHUTPPXBHF-RSAXXLAASA-N |
異性体SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N |
正規SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




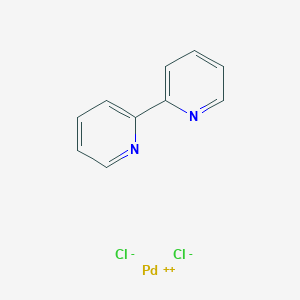
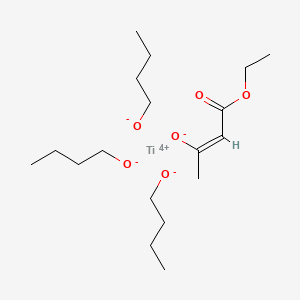
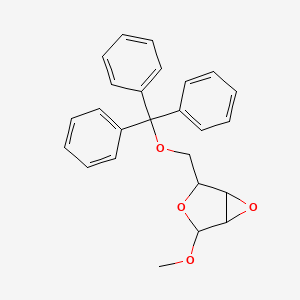
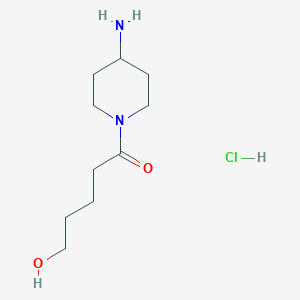

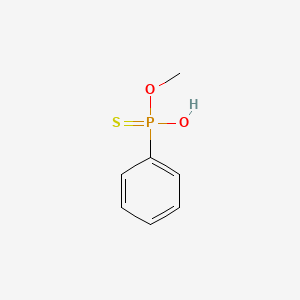
![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
